N-Boc-3-ethyl L-Norvaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFUADFCRJVRNH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-3-ethyl L-Norvaline: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-ethyl L-Norvaline is a non-proteinogenic amino acid derivative that has garnered interest in the field of medicinal chemistry and peptide synthesis. Its unique structural features, particularly the presence of a 3-ethyl group, introduce steric hindrance and lipophilicity that can significantly influence the conformational properties and biological activity of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, offering valuable insights for its application in drug discovery and development.

Chemical Structure and Physicochemical Properties

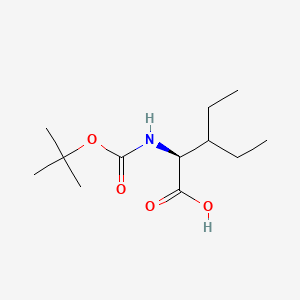

This compound, systematically named (2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, is a chiral molecule with the L-configuration at the alpha-carbon. The structure is characterized by a norvaline backbone, an ethyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties Summary:

| Property | Value | Source |

| CAS Number | 35264-04-1 | [1] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| IUPAC Name | (2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | [1] |

| Synonyms | Boc-Diethylglycine, (S)-Boc-2-amino-3-ethyl-pentanoic acid | [1] |

| InChIKey | IWFUADFCRJVRNH-VIFPVBQESA-N | [1] |

| Computed XLogP3 | 2.6 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, EtOAc) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the asymmetric synthesis of the non-natural amino acid, 3-ethyl-L-norvaline. This is followed by the protection of the alpha-amino group with a Boc moiety.

Synthesis of 3-ethyl-L-norvaline Precursor

A practical and efficient method for the synthesis of 3-ethyl-L-norvaline has been reported, utilizing an asymmetric Strecker synthesis. This approach employs a chiral auxiliary to induce the desired stereochemistry.

Workflow for the Synthesis of 3-ethyl-L-norvaline:

Sources

Synthesis and characterization of N-Boc-3-ethyl L-Norvaline

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-ethyl L-Norvaline

Executive Summary

Unnatural amino acids (UAAs) are critical building blocks in modern medicinal chemistry, enabling the design of novel peptides and small molecules with enhanced potency, stability, and pharmacokinetic profiles. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a UAA with a stereodefined β-alkyl substituent. We detail a diastereoselective alkylation approach, starting from the readily available N-Boc-L-norvaline. The protocol is designed for reproducibility and scalability. Furthermore, we present a complete analytical workflow, including NMR, MS, and HPLC, to ensure the unambiguous structural confirmation and purity assessment of the final compound, meeting the stringent quality standards required for drug development.

Introduction to this compound

This compound, systematically named (2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, is a protected, non-proteinogenic amino acid.[1] Its structure features a chiral center at the α-carbon (C2) inherited from the L-norvaline precursor and a newly generated stereocenter at the β-carbon (C3) bearing an ethyl group. The tert-butyloxycarbonyl (Boc) group serves as a robust and acid-labile protecting group for the α-amino function, making the compound an ideal intermediate for further use in solid-phase or solution-phase peptide synthesis.[2][][4] The introduction of β-alkylation imparts unique conformational constraints and steric bulk, which can be exploited to modulate the biological activity and metabolic stability of peptides and peptidomimetics.

Synthetic Strategy & Mechanistic Rationale

The primary challenge in synthesizing β-substituted amino acids is the stereocontrolled formation of the new C-C bond at the C3 position. Direct alkylation of an enolate derived from an N-Boc amino acid derivative is a powerful and frequently employed strategy.

Retrosynthetic Analysis

The target molecule can be disconnected at the C3-ethyl bond, tracing back to an N-Boc-L-norvaline derivative and an ethyl electrophile. This strategy relies on generating a chiral enolate from the protected norvaline precursor, where the existing stereochemistry at C2 directs the facial approach of the incoming electrophile.

Chosen Pathway: Diastereoselective Enolate Alkylation

Our selected pathway involves the deprotonation of an N-Boc-L-norvaline ester using a strong, non-nucleophilic base to form a thermodynamically or kinetically controlled enolate. Subsequent reaction with an ethyl halide installs the desired β-substituent.

-

Causality of Reagent Choice:

-

N-Boc-L-norvaline methyl ester: The synthesis begins with the esterification of commercially available N-Boc-L-norvaline. The methyl ester is chosen for its ease of formation and subsequent hydrolysis, and it does not add significant steric hindrance near the reaction center.

-

Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base, ideal for rapidly and quantitatively generating the kinetic enolate at low temperatures. Its bulky nature prevents it from acting as a nucleophile, thus avoiding unwanted side reactions with the ester.

-

Low Temperature (-78 °C): Performing the deprotonation and alkylation at -78 °C (dry ice/acetone bath) is critical. This temperature freezes out competing equilibria, prevents enolate scrambling, and minimizes side reactions, thereby maximizing the diastereoselectivity of the alkylation.[5]

-

Ethyl Iodide (EtI): Ethyl iodide is a highly reactive electrophile, ensuring the alkylation step proceeds efficiently even at low temperatures.

-

The stereochemical outcome is governed by the chelated transition state of the lithium enolate, where the electrophile (EtI) preferentially adds from the less sterically hindered face, opposite to the bulky substituent at the C2 position.

Part I: Experimental Protocol - Synthesis

This section provides a representative, step-by-step protocol based on established principles of diastereoselective amino acid alkylation.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| N-Boc-L-norvaline | ≥98% | Sigma-Aldrich |

| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Scientific |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Acros Organics |

| Tetrahydrofuran (THF), Anhydrous | DriSolv® | EMD Millipore |

| Diisopropylamine | ≥99.5%, Redistilled | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics |

| Ethyl Iodide (EtI) | ≥99%, Redistilled | Alfa Aesar |

| Saturated aq. NH₄Cl | N/A | Lab Prepared |

| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | VWR |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |

Step-by-Step Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Detailed Protocol:

-

Step A: Synthesis of N-Boc-L-norvaline methyl ester

-

Suspend N-Boc-L-norvaline (1.0 eq) in anhydrous methanol (approx. 0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Caution: Exothermic reaction, produces HCl gas.

-

Remove the ice bath and stir the reaction at room temperature overnight. The solution should become clear.

-

Concentrate the reaction mixture in vacuo to obtain the crude methyl ester as an oil. This is typically used in the next step without further purification.

-

-

Step B: Diastereoselective Alkylation

-

In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of LDA. Add diisopropylamine (1.1 eq) to anhydrous THF (approx. 0.4 M).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

-

Dissolve the crude N-Boc-L-norvaline methyl ester from Step A in a minimal amount of anhydrous THF.

-

Add the ester solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add ethyl iodide (1.5 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 4 hours. Monitor progress by TLC.

-

-

Step C: Work-up, Purification, and Saponification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Dissolve the purified ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture to pH ~3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound.

-

Part II: Experimental Protocol - Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized molecule.

Overall Characterization Workflow

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[6]

-

Protocol:

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Transfer the solution to a clean NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

δ ~5.0-5.3 ppm (broad singlet, 1H): -NH - proton of the Boc carbamate.

-

δ ~4.2-4.4 ppm (doublet or dd, 1H): α-proton (-CH (NHBoc)-).

-

δ ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector, a hallmark signal.[6]

-

δ ~1.2-1.8 ppm (multiplets): Protons from the propyl and newly added ethyl side chains.

-

δ ~0.8-1.0 ppm (overlapping triplets): Terminal methyl protons of the side chains.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

δ ~175-178 ppm: Carboxylic acid carbon (-C OOH).

-

δ ~155-157 ppm: Carbamate carbonyl carbon (-NH-C O-O-).

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group (-O-C (CH₃)₃).[7]

-

δ ~55-58 ppm: α-carbon (-C H(NHBoc)-).

-

δ ~28.3 ppm: Methyl carbons of the tert-butyl group (-C(C H₃)₃).[7]

-

Additional signals in the aliphatic region (δ ~10-45 ppm) corresponding to the side chain carbons.

-

Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compound.

-

Protocol:

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Analyze using an Electrospray Ionization (ESI) mass spectrometer in negative ion mode.

-

-

Expected Result: The primary ion observed should be the deprotonated molecule [M-H]⁻.

-

Calculated Molecular Weight for C₁₂H₂₃NO₄: 245.16 g/mol .[1]

-

Expected m/z for [M-H]⁻: 244.15

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[8][]

-

Protocol (Reverse-Phase):

-

System: Standard HPLC with UV detector (210-220 nm).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Expected Result: A single major peak, with an integrated area of >95%, confirming the purity of the compound. Chiral HPLC can also be employed to determine the diastereomeric ratio if required.[10][11]

Data Summary and Interpretation

The successful synthesis of this compound is validated by the convergence of all analytical data.

| Parameter | Expected Result | Method | Confirmation Achieved |

| Molecular Weight | 245.32 g/mol | ESI-MS | Correct molecular formula (C₁₂H₂₃NO₄) confirmed by [M-H]⁻ peak at m/z 244.15.[1] |

| ¹H NMR | Key signals: δ ~1.45 (s, 9H), δ ~4.3 (d, 1H), δ ~5.1 (br s, 1H) | ¹H NMR | Presence of all key functional groups (Boc, α-proton, NH) confirmed. |

| ¹³C NMR | Key signals: δ ~176, 156, 80, 56, 28.3 ppm | ¹³C NMR | Confirms the carbon backbone, including carbonyls and the Boc group carbons.[7] |

| Purity | >95% | RP-HPLC | Confirms the sample is free from significant impurities (starting materials, byproducts). |

| Physical Appearance | White to off-white solid or viscous oil | Visual Inspection | Consistent with typical protected amino acids. |

Conclusion

This guide outlines a robust and reliable methodology for the diastereoselective synthesis of this compound. The described protocol, rooted in established principles of organic chemistry, provides a clear path for producing this valuable unnatural amino acid. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures that the final product meets the high standards of identity, structure, and purity required for applications in peptide synthesis and drug discovery. This self-validating system of synthesis and analysis empowers researchers to confidently incorporate this and similar building blocks into their advanced research programs.

References

-

Umezawa, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2465. Retrieved from [Link]

-

Capone, S., et al. (2015). A practical route to β2,3-amino acids with alkyl side chains. Chemistry Central Journal, 9(1), 54. Retrieved from [Link]

-

Zydowsky, T. M., de Lara, E., & Spanton, S. G. (1990). Stereoselective Synthesis of .alpha.-Alkyl .alpha.-Amino Acids. Alkylation of 3-Substituted 5H,10bH-Oxazolo[3,2-c][6][7]benzoxazine-2(3H),5-diones. The Journal of Organic Chemistry, 55(19), 5437-5439. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2010). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Retrieved from [Link]

-

Annapurna, K. G., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods, 10(16), 1850-1861. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stereoselective synthesis of unsaturated α-amino acids. Semantic Scholar. Retrieved from [Link]

-

Chen, G., Shaughnessy, E. A., & Daugulis, O. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society, 135(32), 11772-11775. Retrieved from [Link]

-

El-Kattassi, M., et al. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(19), 12116-12128. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Hansen, D. W., & Allen, M. S. (1990). N-alkylation of n-alpha-boc-protected amino acids. (Patent No. WO1990006914A1). Google Patents.

Sources

- 1. This compound | C12H23NO4 | CID 29974645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 53308-95-5: N-Boc-L-norvaline | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Drug Discovery

An In-Depth Technical Guide to N-Boc-3-ethyl L-Norvaline: A Non-Canonical Amino Acid for Advanced Peptide Design

In the landscape of modern drug development, peptides represent a compelling class of therapeutics, occupying a unique space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds has emerged as a powerful tool to overcome these limitations.[1][2] this compound is a prime example of such a building block, designed to impart specific, advantageous properties to peptide drug candidates.

This technical guide, intended for researchers and scientists in drug development, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in peptide chemistry and the anticipated impact on peptide structure and function.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization. The key identifiers and physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 35264-04-1 | |

| Molecular Formula | C₁₂H₂₃NO₄ | |

| Molecular Weight | 245.32 g/mol | |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-ethylpentanoic acid | |

| Synonyms | Boc-Diethylglycine, (S)-Boc-2-amino-3-ethyl-pentanoic acid |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the core amino acid, 3-ethyl-L-norvaline, followed by the protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) group. A practical and efficient method for the synthesis of the core amino acid involves an asymmetric Strecker reaction.[3]

Part 1: Asymmetric Synthesis of 3-ethyl-L-norvaline

The Strecker synthesis is a classic method for producing amino acids. To achieve the desired L-enantiomer, a chiral auxiliary is employed.

Experimental Protocol:

-

Formation of the Chiral Iminium Intermediate:

-

In a reaction vessel, dissolve (S)-(-)-α-methylbenzylamine (1.0 equivalent) in a suitable solvent such as methanol.

-

Add 2-ethylbutanal (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

-

Cyanide Addition (Strecker Reaction):

-

Cool the reaction mixture to 0°C.

-

Carefully add trimethylsilyl cyanide (1.2 equivalents) to the imine solution.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours. The (S)-(-)-α-methylbenzylamine acts as a chiral auxiliary, directing the cyanide addition to preferentially form the (S)-amino nitrile.[3]

-

-

Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary:

-

Acidify the reaction mixture with 6M HCl and heat to reflux for 6-8 hours. This will hydrolyze the nitrile to a carboxylic acid and cleave the α-methylbenzyl group.

-

Cool the mixture and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

-

The aqueous layer, containing the crude 3-ethyl-L-norvaline, is then neutralized with a base (e.g., NaOH) to precipitate the amino acid.

-

-

Purification:

-

The crude amino acid can be purified by recrystallization from an ethanol/water mixture to yield enantiomerically pure 3-ethyl-L-norvaline.[3]

-

Sources

A Technical Guide to the Biological Activity of Peptides Containing 3-Ethyl-L-Norvaline

A Prospective Analysis for Drug Discovery Professionals

Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and selectivity.[1][2] This guide focuses on the prospective biological impact of a specific, novel ncAA: 3-ethyl-L-norvaline. As direct research on this compound is not yet prevalent in published literature, this document serves as a forward-looking technical manual for researchers and drug development professionals. It synthesizes established principles of medicinal chemistry and peptide science to outline the synthesis, characterization, and systematic evaluation of peptides containing this unique building block. We will explore the hypothesized effects of the 3-ethyl group on peptide structure and function, provide detailed, actionable protocols for investigation, and establish a framework for elucidating the structure-activity relationships (SAR) that will drive future therapeutic applications.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics

The therapeutic potential of peptides is immense, attributed to their high target specificity and low off-target effects, which positions them as a "Goldilocks" modality between small molecules and large biologics.[3] However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The strategic inclusion of ncAAs is a proven method to overcome these limitations.[2][3] By moving beyond the 20 proteinogenic amino acids, medicinal chemists can introduce novel functionalities, steric constraints, and metabolic shields into a peptide sequence.[2]

The Norvaline Scaffold and the Impact of β-Alkylation

Norvaline, an isomer of valine, is a linear, aliphatic amino acid. Its incorporation into peptides can influence hydrophobicity and conformational preferences.[4][5] The subject of this guide, 3-ethyl-L-norvaline, introduces an ethyl group at the β-carbon of the norvaline side chain. This modification is significant for several reasons:

-

Steric Hindrance: The β-branched ethyl group is expected to impose significant conformational constraints on the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical motifs.[6] This can lock the peptide into a bioactive conformation, enhancing receptor affinity and potency.

-

Increased Hydrophobicity: The addition of the ethyl group increases the lipophilicity of the amino acid side chain. This can enhance interactions with hydrophobic pockets in target proteins and may improve membrane permeability, a critical factor for cellular uptake.

-

Proteolytic Resistance: The steric bulk at the β-carbon can shield the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the peptide's in vivo half-life.

Table 1: Comparative Physicochemical Properties of L-Norvaline and Hypothesized Properties of 3-Ethyl-L-Norvaline

| Property | L-Norvaline | 3-Ethyl-L-Norvaline (Predicted) | Rationale for Prediction |

| Structure | Addition of an ethyl group at the Cβ position. | ||

| Molecular Weight | 117.15 g/mol | 145.20 g/mol | Addition of a C₂H₅ group (+28.05 g/mol ). |

| Side Chain Type | Linear Aliphatic | β-Branched Aliphatic | Branching introduced at the Cβ position. |

| Hydrophobicity (LogP) | Higher than Glycine, lower than Leucine | Significantly Increased vs. Norvaline | The ethyl group contributes to greater lipophilicity. |

| Conformational Impact | Moderate flexibility | High conformational restriction | Steric hindrance from the β-branched side chain limits dihedral angle rotation.[6] |

| Protease Stability | Susceptible to cleavage | Enhanced resistance | Steric shielding of the peptide bond. |

Synthesis and Incorporation of 3-Ethyl-L-Norvaline

The successful investigation of peptides containing 3-ethyl-L-norvaline hinges on the efficient synthesis of the ncAA itself and its subsequent incorporation into a peptide sequence.

Proposed Synthesis of 3-Ethyl-L-Norvaline

While multiple synthetic routes are conceivable, a practical approach has been developed utilizing a Strecker reaction with a chiral auxiliary.[7] This method allows for a crystallization-induced asymmetric transformation that enhances both yield and diastereomeric purity, culminating in enantiomerically pure 3-ethyl-L-norvaline.[7]

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Once the Fmoc-protected 3-ethyl-L-norvaline is synthesized, it can be incorporated into peptides using standard automated or manual SPPS protocols.

Objective: To synthesize a target peptide sequence containing one or more 3-ethyl-L-norvaline residues.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected canonical amino acids

-

Fmoc-3-ethyl-L-norvaline-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (ice-cold)

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours. Causality Note: The β-branching of 3-ethyl-L-norvaline can cause steric hindrance. A longer coupling time and the use of a potent coupling agent like HBTU are crucial to ensure complete acylation.

-

-

Wash: Drain the coupling solution and wash the resin with DMF (5x).

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail and agitate for 3 hours. Safety Note: Perform this step in a fume hood as TFA is highly corrosive.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Framework for Assessing Biological Activity

A systematic approach is required to characterize the biological effects of incorporating 3-ethyl-L-norvaline. The following experimental workflow provides a comprehensive strategy.

Workflow for Synthesis and Biological Evaluation

Sources

- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Discovery and Significance of Novel Norvaline Derivatives

Foreword: Beyond the Canonical

In the vast landscape of drug discovery, the non-proteinogenic amino acid L-norvaline, an isomer of valine, has carved out a significant niche.[1] Initially recognized for its role in microbial secondary metabolism, its true potential has been progressively unveiled through its potent inhibitory action on the arginase enzyme.[2] This guide moves beyond the foundational pharmacology of L-norvaline to explore the deliberate chemical evolution of its scaffold. We will dissect the rationale, synthesis, and biological significance of novel norvaline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of this burgeoning field. Our focus is not merely on what has been done, but on the causal scientific reasoning that drives the design and validation of these promising therapeutic agents.

The Pharmacological Blueprint of L-Norvaline: A Privileged Scaffold

To appreciate the significance of its derivatives, one must first master the mechanistic foundation of the parent molecule, L-norvaline. Its primary and most studied mechanism of action is the competitive inhibition of arginase.[2]

The Arginase-Nitric Oxide Axis

Arginase and Nitric Oxide Synthase (NOS) are two critical enzymes that compete for the same substrate: L-arginine.

-

Nitric Oxide Synthase (NOS): Converts L-arginine into L-citrulline and nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune response.

-

Arginase: Hydrolyzes L-arginine into L-ornithine and urea, a key step in the urea cycle.[3]

In various pathological states, including hypertension, neurodegenerative diseases, and certain cancers, arginase is often upregulated. This pathological upregulation depletes the local L-arginine pool, effectively starving NOS and leading to diminished NO bioavailability and endothelial dysfunction.[4]

L-norvaline, due to its structural similarity to ornithine (the product of the arginase reaction), acts as a potent feedback inhibitor of arginase.[5] By binding to the enzyme's active site, it prevents the breakdown of L-arginine, thereby increasing substrate availability for NOS and restoring NO production.[2][6] This central mechanism is the cornerstone of L-norvaline's therapeutic potential in preclinical models of hypertension and Alzheimer's disease.[2][4]

Caption: L-Norvaline inhibits arginase, preserving L-arginine for NO synthesis.

The Rationale for Derivatization: Optimizing a Promising Scaffold

While L-norvaline is a potent biological tool, it is not a perfect drug. The impetus to synthesize novel derivatives stems from the need to address several key limitations and unlock new therapeutic applications.

-

Improving Potency and Selectivity: Chemical modifications can enhance the affinity and binding kinetics of the molecule for its target, such as arginase, potentially lowering the required therapeutic dose. Derivatives like Nω-hydroxy-nor-L-arginine (nor-NOHA) were developed to be more specific and potent arginase inhibitors.[5]

-

Modulating Pharmacokinetics (ADME): Derivatization can alter absorption, distribution, metabolism, and excretion (ADME) properties, improving oral bioavailability, extending half-life, or enhancing blood-brain barrier penetration.

-

Mitigating Off-Target Effects: L-norvaline has been associated with in vitro cytotoxicity and mitochondrial dysfunction at high concentrations, possibly through mimicry of proteinogenic amino acids.[2][7] Thoughtful derivatization aims to reduce such toxicities while retaining or enhancing the desired therapeutic effect.

-

Exploring New Mechanisms of Action: The norvaline scaffold can be used as a starting point to design molecules that interact with entirely new targets. By adding specific functional groups, derivatives can be tailored to inhibit other enzymes, as seen with 5-diazo-4-oxo-L-norvaline's action on L-asparaginase.[8]

Discovery and Synthesis of Novel Norvaline Derivatives

The synthesis of norvaline derivatives leverages established principles of amino acid and peptide chemistry. A common strategic approach involves the stereoselective synthesis of a key chiral intermediate, which can then be elaborated into a variety of final compounds.

A divergent, enantioselective strategy has been reported for producing norvaline and its derivatives, such as 5-hydroxy-4-oxo-L-norvaline and γ-oxonorvaline. This approach often begins with a glycine Schiff base, which undergoes asymmetric allylation to produce (S)-allylglycine with high enantiomeric excess. This common intermediate is then subjected to various transformations, like Wacker oxidation, to install the desired functionalities.[9]

Caption: A generalized workflow for synthesizing norvaline derivatives.

Case Studies: Biological Evaluation of Novel Derivatives

The true value of these synthetic efforts is realized through rigorous biological evaluation. Below are case studies of distinct norvaline derivatives, each designed for a specific therapeutic purpose.

Case Study: Nω-hydroxy-nor-L-arginine (nor-NOHA) - The High-Affinity Arginase Inhibitor

Nor-NOHA was developed to improve upon earlier arginase inhibitors. It is a potent, selective, and reversible inhibitor of arginase that does not serve as a substrate for NOS, making it a more precise tool for studying the arginase-NOS axis. Its high affinity is attributed to a specific interaction with the manganese cluster in the enzyme's active site. However, researchers must exercise caution, as recent studies show nor-NOHA can spontaneously release an NO-like molecule in cell culture media containing riboflavin or H₂O₂, which could complicate the interpretation of results in certain experimental models.[10]

Case Study: 5-hydroxy-4-oxo-L-norvaline (HONV) - The Antifungal Agent

This derivative steps outside the arginase inhibition paradigm. HONV is an antifungal antibiotic that functions by inhibiting protein biosynthesis.[1][11] Its discovery showcases how modifications to the norvaline side chain can impart entirely new biological activities, opening avenues for the development of novel anti-infective agents.

Case Study: 5-diazo-4-oxo-L-norvaline (DONV) - The Anticancer Asparagine Analog

DONV is a reactive analog of L-asparagine that acts as an irreversible inhibitor of L-asparaginase.[6][8] This enzyme is a critical therapeutic for certain leukemias that are dependent on external sources of asparagine. By inactivating L-asparaginase, DONV demonstrated the potential for targeted cancer therapy, inhibiting the growth of asparagine-dependent tumor cells.[8]

Data Summary

The following table summarizes the key characteristics of these representative norvaline derivatives.

| Derivative Name | Abbreviation | Primary Target | Reported Biological Activity | IC₅₀ / Kᵢ | Reference(s) |

| Nω-hydroxy-nor-L-arginine | nor-NOHA | Arginase | Cardioprotection, Anti-leukemic | IC₅₀ = 2 µM (rat liver) | [12][13] |

| 5-hydroxy-4-oxo-L-norvaline | HONV | Protein Synthesis | Antifungal Antibiotic | Data not available | [1][11] |

| 5-diazo-4-oxo-L-norvaline | DONV | L-Asparaginase | Anticancer (Asparagine Antagonist) | Data not available | [6][8][14] |

| γ-hydroxynorvaline | Not Specified | Antidiabetic Properties | Data not available |

Experimental Protocol: High-Throughput Colorimetric Arginase Activity Assay

A self-validating protocol is essential for trustworthy data. The following is a detailed, step-by-step methodology for assessing the inhibitory potential of novel norvaline derivatives on arginase activity in a 96-well plate format, adapted from established colorimetric methods.[11][13] This assay measures the production of urea, a direct product of the arginase reaction.

Materials and Reagents

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 0.1% Triton X-100, 1 µM pepstatin A, and 1 µM leupeptin.

-

Activation Buffer: 10 mM MnCl₂, 50 mM Tris-HCl (pH 7.5).

-

Substrate Solution: 0.5 M L-arginine (pH 9.7).

-

Urea Standard: 50 mg/dL Urea Standard.

-

Color Reagents: Reagent A (Acid/Oxidizing Agent Mix) and Reagent B (Chromogen) from a commercial kit (e.g., Sigma-Aldrich MAK112).[15]

-

Test Compounds: Novel norvaline derivatives dissolved in an appropriate vehicle (e.g., water or DMSO).

-

Enzyme Source: Purified arginase or lysate from cells/tissues expressing arginase.

-

Equipment: 96-well clear flat-bottom plate, multichannel pipette, spectrophotometric plate reader, 37°C incubator.

Step-by-Step Methodology

-

Enzyme Preparation and Activation:

-

Standard Curve Preparation:

-

Prepare a series of urea standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the stock Urea Standard in water.

-

Add 40 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Assay Reaction:

-

Add 40 µL of activated enzyme solution to the desired sample wells.

-

To test inhibitors, pre-incubate the activated enzyme with various concentrations of the norvaline derivative (e.g., 5 µL of 8x concentrated inhibitor solution) for 15 minutes at 37°C before adding the substrate.

-

Initiate the reaction by adding 10 µL of 0.5 M L-arginine substrate solution to all sample wells.[13]

-

For sample blank controls, add 10 µL of water instead of the substrate solution.

-

Mix gently by tapping the plate and incubate at 37°C for 1-2 hours.

-

-

Color Development and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the 0 nmol urea standard from all other standard readings.

-

Plot the standard curve (Absorbance vs. nmol Urea) and determine the linear regression equation.

-

Subtract the sample blank control absorbance from the corresponding sample absorbance.

-

Use the standard curve equation to calculate the amount of urea produced in each sample.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle-only control and determine the IC₅₀ value.

-

Challenges and Future Directions

The development of norvaline derivatives is not without its challenges. The potential for cytotoxicity remains a critical hurdle that must be carefully evaluated for each new analog.[7] Future research must focus on establishing a clear therapeutic window and understanding the structure-activity relationships that separate desired on-target activity from off-target toxicity.

The future is bright for this versatile scaffold. The exploration of norvaline-containing dipeptides for biomaterial applications is an emerging field.[8] Furthermore, incorporating norvaline into larger peptide structures or using it as a pharmacophore for small molecule design could lead to agents with novel properties and enhanced specificity for a range of therapeutic targets, from metabolic disorders to oncology.

Conclusion

L-norvaline has proven to be more than just a biochemical curiosity; it is a validated pharmacological tool and a privileged scaffold for medicinal chemistry. Its ability to modulate the critical L-arginine-NO pathway provides a solid foundation for its therapeutic potential. By embracing rational drug design, chemists are creating novel norvaline derivatives that not only refine this primary mechanism but also engage entirely new biological targets. These efforts are pushing the boundaries of what is possible, transforming a simple non-proteinogenic amino acid into a diverse class of next-generation therapeutic candidates. The continued, careful exploration of this chemical space promises to yield significant contributions to medicine and human health.

References

-

Unusual Amino Acids: Norvaline | LifeTein Peptide Blog. (2025). LifeTein. [Link]

-

Synthesis of ɣ-oxonorvaline 3 from building block 10. (n.d.). ResearchGate. [Link]

-

Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate | Request PDF. (2025). ResearchGate. [Link]

-

A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. (n.d.). National Institutes of Health (NIH). [Link]

-

A novel colorimetric method for assaying arginase activity. (n.d.). PubMed. [Link]

-

The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. (n.d.). National Institutes of Health (NIH). [Link]

-

Arginase Activity Assay Kit (Colorimetric) (BA0016). (n.d.). Assay Genie. [Link]

-

The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. (2018). National Institutes of Health (NIH). [Link]

-

5-Diazo-4-oxo-L-norvaline: reactive asparagine analog with biological specificity. (1968). PubMed. [Link]

-

Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. (n.d.). National Institutes of Health (NIH). [Link]

-

Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. (2020). PubMed. [Link]

-

Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. (n.d.). MDPI. [Link]

-

L-Norvaline, a new therapeutic agent against Alzheimer's disease. (n.d.). PubMed. [Link]

-

Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. (n.d.). PubMed Central. [Link]

-

Norvaline - Wikipedia. (n.d.). Wikipedia. [Link]

-

5-Diazo-4-oxo-L-norvaline | C5H7N3O3 | CID 152231. (n.d.). PubChem. [Link]

-

Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice. (2019). MDPI. [Link]

-

Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. (2019). PubMed. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. assaygenie.com [assaygenie.com]

- 3. assaygenie.com [assaygenie.com]

- 4. The active site of L-asparaginase: dimethylsulfoxide effect of 5-diazo-4-oxo-L-norvaline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of model compounds relevant to the active-site-directed inactivation of L-asparaginase by 5-diazo-4-oxo-L-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in understanding the anti-diabetic actions of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Diazo-4-oxo-L-norvaline: reactive asparagine analog with biological specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Diazo-4-oxo-L-norvaline | C5H7N3O3 | CID 152231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Non-Canonical Amino Acids in Peptide Design

Prepared by: Gemini, Senior Application Scientist

Abstract

The 20 canonical amino acids that form the basis of the genetic code have long been the primary building blocks for protein and peptide engineering. However, the constraints of this limited alphabet often result in therapeutic peptides with significant liabilities, such as poor metabolic stability and low bioavailability.[1][2] The strategic incorporation of non-canonical amino acids (ncAAs)—amino acids beyond the proteinogenic 20—has emerged as a transformative approach in peptide design and drug discovery.[3] By introducing novel chemical functionalities, side chains, and backbone structures, ncAAs provide an expansive toolkit to precisely modulate the pharmacological properties of peptides.[4][5] This guide offers an in-depth exploration of the core principles and methodologies governing the use of ncAAs, providing researchers, scientists, and drug development professionals with a technical framework for leveraging these powerful tools to engineer next-generation peptide therapeutics.

Introduction: Expanding the Chemical Repertoire of Peptides

Defining the "Non-Canonical" Landscape

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are organic molecules that contain an amine and a carboxylic acid group but are not among the 20 standard amino acids directly encoded by the universal genetic code.[1][6] This diverse class includes hundreds of structures that can be found in nature as metabolic intermediates or secondary metabolites in organisms like bacteria, fungi, and plants, or they can be synthesized chemically.[7][8] Their defining characteristic is the absence of a dedicated codon and corresponding tRNA in most organisms, preventing their direct incorporation into proteins through standard ribosomal translation.[8] The strategic introduction of ncAAs into a peptide sequence is a cornerstone of peptidomimetic design, aiming to create molecules that retain the therapeutic function of a parent peptide while possessing superior drug-like properties.[1]

The Rationale: Overcoming the Limitations of Canonical Peptides

Peptides composed solely of the 20 canonical amino acids often face significant hurdles in clinical development. Their inherent susceptibility to degradation by proteases, rapid renal clearance, and poor membrane permeability severely limit their oral bioavailability and in vivo half-life, often necessitating administration via injection.[1][2] The incorporation of ncAAs directly addresses these challenges by fundamentally altering the peptide's structure and chemical properties.

Key Advantages of ncAA Incorporation:

-

Enhanced Proteolytic Stability: ncAAs with modified backbones (e.g., N-alkylation) or bulky side chains can sterically hinder the approach of proteases, dramatically increasing the peptide's resistance to enzymatic degradation.[1][9]

-

Conformational Constraint: Cyclic or sterically demanding ncAAs can lock the peptide into a specific, bioactive conformation. This pre-organization reduces the entropic penalty of binding to a target receptor, often leading to enhanced potency and selectivity.[1]

-

Improved Pharmacokinetics: By modifying properties like hydrophobicity and hydrogen bonding capacity, ncAAs can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Introduction of Novel Functionalities: ncAAs can serve as chemical handles for bio-orthogonal reactions, allowing for precise modifications such as PEGylation, fluorescent labeling, or conjugation to antibodies to create antibody-drug conjugates (ADCs).[8][10]

A Structural and Functional Classification of ncAAs

The vast number of available ncAAs can be classified based on their structural modifications and the functional advantages they confer. This classification provides a logical framework for selecting the appropriate building blocks for a specific design objective.

| ncAA Class | Structural Feature | Primary Application/Advantage | Example(s) |

| Backbone Modifications | N-alkylation (e.g., N-methylation) | Increased proteolytic resistance, improved membrane permeability, conformational control. | Sarcosine, N-methylvaline[8] |

| α,α-Disubstitution | Induces helical or turn conformations, enhances stability. | α-Aminoisobutyric acid (Aib)[9] | |

| β- and γ-Amino Acids | Creates novel backbone structures, protease resistance, unique folding patterns. | Sitagliptin (β-amino acid derivative)[11] | |

| Side-Chain Modifications | Constrained Side Chains | Restricts side-chain rotation (χ angles), improving binding affinity. | Aminoindane carboxylic acid (Ind), Tert-leucine (Tle)[1][12] |

| Homologation | Extends the side-chain length. | Norvaline (Nva), Norleucine (Nle)[12] | |

| Halogenation | Modulates electronic properties and lipophilicity, can enhance binding. | p-Fluoro-phenylalanine | |

| Bio-orthogonal Handles | Alkynes, Azides | Enables "click" chemistry for conjugation (e.g., PEGylation, labeling). | Propargylglycine, Azidohomoalanine |

| Ketones, Aldehydes | Allows for chemoselective ligation with hydrazides or aminooxy compounds. | p-Acetyl-phenylalanine | |

| Biophysical Probes | Photo-crosslinkers | Covalently traps interacting partners upon UV irradiation for target identification. | p-Azido-phenylalanine (AzF) |

| Fluorescent Amino Acids | Provides intrinsic fluorescence for imaging or binding studies. | 4-methoxy-L-tryptophan | |

| Stereochemical Variants | D-Amino Acids | Confers exceptional resistance to proteolysis.[9] | D-Alanine, D-Phenylalanine |

Methodologies for ncAA Incorporation

The precise placement of ncAAs into a peptide sequence can be achieved through two primary strategies: direct chemical synthesis and biosynthetic incorporation using engineered cellular machinery. The choice of methodology is dictated by the length of the peptide, the desired location and number of ncAAs, and the scale of production.

Chemical Synthesis: The Power of Solid-Phase Peptide Synthesis (SPPS)

For peptides typically under 50 amino acids, SPPS is the most versatile and widely used method for incorporating a vast array of ncAAs.[6] The technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13]

The core of SPPS is a repeating cycle of two main steps:

-

Deprotection: Removal of a temporary protecting group from the N-terminus of the resin-bound peptide.

-

Coupling: Formation of a peptide bond between the newly freed N-terminus and the activated carboxyl group of the next incoming protected amino acid.

This cycle is repeated until the full peptide sequence is assembled. Excess reagents and byproducts are simply washed away by filtration at each step, which is the fundamental advantage of the solid-phase approach.[13] Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed, typically in a single step using a strong acid like trifluoroacetic acid (TFA).[9][14]

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most common approach due to its use of milder deprotection conditions.

Step-by-Step Protocol:

-

Resin Preparation: Select a resin functionalized with a linker appropriate for the desired C-terminal chemistry (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin. This is often purchased pre-loaded.

-

N-Terminal Deprotection: Treat the resin with a mild base, typically 20% piperidine in DMF, to remove the Fmoc group from the N-terminus, liberating a free amine.[6]

-

Causality: Piperidine is a secondary amine that forms a stable adduct with the dibenzofluvene byproduct of Fmoc cleavage, driving the reaction to completion. Its basicity is sufficient to remove Fmoc without cleaving the acid-labile side-chain protecting groups or the linker.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the byproducts.

-

Amino Acid Activation & Coupling: In a separate vessel, activate the carboxylic acid of the next incoming Fmoc-protected amino acid (canonical or non-canonical) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA). Add this activated mixture to the resin.

-

Causality: Coupling reagents like HATU transform the amino acid's carboxyl group into a highly reactive ester, making it susceptible to nucleophilic attack by the peptide's free N-terminal amine to form a stable peptide bond.

-

-

Washing: Wash the resin again with DMF to remove unreacted amino acid and coupling byproducts.

-

Cycle Repetition: Repeat steps 3-6 for every amino acid in the sequence. A capping step (e.g., with acetic anhydride) may be included after coupling to block any unreacted N-termini and prevent the formation of deletion sequences.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail, most commonly containing a high concentration of TFA along with scavengers (e.g., water, triisopropylsilane) to quench reactive cations released from the side-chain protecting groups.[14]

-

Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthetic Methods: The Precision of Genetic Code Expansion (GCE)

Genetic Code Expansion (GCE) is a powerful in vivo or in vitro technique that enables the site-specific incorporation of an ncAA into a peptide or protein during ribosomal translation.[15] This is achieved by hijacking the cell's translational machinery and reassigning a specific codon to encode the desired ncAA.[16][17]

Successful GCE relies on the introduction of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair into the host organism.[15] "Orthogonal" means that this engineered aaRS/tRNA pair functions independently of the host's endogenous pairs:

-

The orthogonal aaRS recognizes only the desired ncAA and charges only its cognate orthogonal tRNA.

-

The orthogonal tRNA is not recognized by any of the host's endogenous aaRSs.

-

The orthogonal aaRS does not charge any of the host's endogenous tRNAs.

This orthogonality ensures that the ncAA is incorporated with high fidelity only at the position specified by a reassigned codon.[15]

Since all 64 canonical codons are already assigned, a "blank" codon must be made available to encode the ncAA.

| Strategy | Description | Advantages | Limitations |

| Stop Codon Suppression | The rarest stop codon, typically the amber codon (UAG), is reassigned. The orthogonal tRNA has an anticodon (CUA) that recognizes UAG.[15][16] | Most common and well-established method. | Competition with release factors (RF1 in E. coli) that terminate translation, leading to truncated products and lower efficiency.[6] |

| Frameshift Suppression | A four-base "quadruplet" codon (e.g., AGGA) is used. The orthogonal tRNA has a corresponding four-base anticodon.[17][18] | Avoids competition with release factors; allows for multiple, distinct ncAAs to be incorporated in the same protein. | Generally lower incorporation efficiency than stop codon suppression due to ribosomal preference for triplet decoding.[18] |

| Sense Codon Reassignment | A rare sense codon is reassigned in a specially engineered host strain where the original codon has been completely replaced by a synonym, and the corresponding native tRNA is deleted.[17][19] | Highly efficient and avoids truncation. | Requires extensive genome engineering of the host organism. |

The most common GCE setup involves two plasmids co-expressed in a host like E. coli.

Step-by-Step Protocol:

-

Vector Construction:

-

Synthetase Plasmid: Clone the genes for the engineered orthogonal aaRS and its cognate orthogonal tRNA (with a CUA anticodon) into an expression vector.

-

Target Plasmid: Introduce a UAG (amber) stop codon at the desired site within the gene of interest via site-directed mutagenesis.

-

-

Host Transformation: Co-transform the host cells (E. coli) with both the synthetase plasmid and the target plasmid.

-

Cell Culture and ncAA Supplementation: Grow the transformed cells in a defined culture medium.

-

Causality: The medium must be supplemented with the ncAA, which is taken up by the cells.[15] The concentration of the ncAA must be optimized to ensure it is available for charging by the orthogonal aaRS without causing toxicity.

-

-

Induction of Expression: Induce the expression of both the orthogonal pair and the target protein (e.g., with IPTG).

-

Protein Translation: Inside the cell, the orthogonal aaRS specifically attaches the ncAA to the orthogonal tRNA. When the ribosome encounters the UAG codon in the target mRNA, the charged orthogonal tRNA binds to it, and the ribosome incorporates the ncAA into the growing polypeptide chain.

-

Purification and Verification: Lyse the cells, purify the full-length target protein (often via an affinity tag), and verify the successful incorporation of the ncAA using techniques like mass spectrometry, which will show a specific mass shift corresponding to the ncAA.

Applications in Peptide Design and Drug Discovery

The ability to incorporate ncAAs opens up a vast design space for creating peptide-based therapeutics with finely tuned properties.

Enhancing Stability and Pharmacokinetics

A primary application of ncAAs is to overcome the poor metabolic stability of natural peptides.

-

Protease Resistance: Replacing L-amino acids at known cleavage sites with their D-enantiomers is a highly effective strategy, as proteases are stereospecific and cannot hydrolyze peptide bonds involving D-residues.[9] Similarly, N-alkylation or the inclusion of α,α-disubstituted amino acids like Aib can significantly increase plasma stability.[9]

-

Controlling Charge and Solubility: The introduction of ncAAs with unique side chains can be used to control the overall charge distribution and solubility of a peptide, which is critical for its formulation and bioavailability.[9] For example, Pip (4-aminopiperidine-4-carboxylic acid) has been shown to increase the water solubility of peptides.[1]

Modulating Receptor Binding and Activity

The biological activity of a peptide is intimately linked to its three-dimensional structure.

-

Conformational Locking: ncAAs like Ac6c (1-aminocyclohexane-1-carboxylic acid) are strong helix formers, while others can stabilize β-turns.[1] By incorporating these residues, a peptide can be constrained into its bioactive conformation, enhancing its binding affinity and selectivity for a specific molecular target.[1]

-

Fine-Tuning Interactions: The addition of alkyl groups to the β-position of aromatic amino acids (e.g., Phe, Trp) can rigidify the side chain, constraining its rotational freedom and enhancing interactions within a receptor's binding pocket.[1]

Installing Novel Chemical Functionality

GCE, in particular, allows for the precise installation of chemical groups that are not found in nature, enabling sophisticated biochemical and pharmacological applications.

-

Bio-orthogonal Conjugation: Incorporating ncAAs with azide or alkyne side chains allows for the site-specific attachment of other molecules (e.g., polymers like PEG to increase half-life, toxins to create ADCs) via highly efficient "click" chemistry. This is invaluable for creating precisely defined bioconjugates.[10]

-

Target Identification: Photo-crosslinking ncAAs can be incorporated into a peptide-based drug candidate. Upon binding to its cellular target, UV irradiation causes the ncAA to form a covalent bond with the target protein, enabling its identification and validation.[20]

-

Probing Biological Mechanisms: By introducing ncAAs at specific interaction sites, researchers can meticulously dissect the molecular mechanisms of protein-protein interactions and signaling pathways, which is crucial for identifying novel therapeutic targets.[7]

Future Perspectives and Challenges

The field of ncAA-driven peptide design is rapidly advancing, but several challenges and opportunities lie ahead.

-

Expanding the Toolbox: While hundreds of ncAAs have been successfully incorporated into peptides, the development of new synthetic routes and novel orthogonal translation systems will continue to expand the chemical diversity available to drug designers.[2][21]

-

Improving Incorporation Efficiency: A major hurdle, particularly for GCE, is the efficiency of ncAA incorporation.[7] Engineering more robust orthogonal pairs, evolving ribosomes, and eliminating competition from cellular factors (like Release Factor 1) are active areas of research aimed at improving the yield of ncAA-containing peptides.[6][16]

-

Computational and In Silico Design: As the number of available ncAAs grows, predicting the structural and functional impact of their incorporation becomes increasingly complex. The development of advanced computational models and in silico screening methods will be essential to navigate this vast chemical space and accelerate the design-make-test-analyze cycle.[21]

-

Manufacturing and Cost: The synthesis of complex ncAAs can be expensive, which can significantly impact the overall production cost of a peptide therapeutic, especially for methods like SPPS that require a large excess of amino acids.[2] Developing cost-effective, scalable biocatalytic and metabolic engineering routes for ncAA production is a critical goal.[22]

By continuing to innovate in these areas, the scientific community can unlock the full potential of non-canonical amino acids, paving the way for a new generation of highly effective and precisely engineered peptide therapeutics.

References

- Expanding the genetic code: Strategies for noncanonical amino acid incorporation in biopolymer - PubMed. (2025). Bioresour Technol..

- Genetic Code Expansion. (n.d.). Addgene.

- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (n.d.). MDPI.

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (n.d.). MDPI.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). NIH.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (n.d.). PMC - NIH.

- The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist.

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central.

- Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017). Frontiers.

- Recent Advances in the Expanding Genetic Code. (2024). PMC - PubMed Central.

- A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. (2025). bioRxiv.

- iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. (2024). PubMed.

- Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (n.d.). Source not available.

- (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ResearchGate.

- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). Books.

- Selected examples of non-canonical amino acids: Bip (2. (n.d.). ResearchGate.

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (n.d.). ACS Medicinal Chemistry Letters.

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC - PubMed Central.

- Future prospects for noncanonical amino acids in biological therapeutics. (2019). PMC - NIH.

- Unnatural Amino Acids Potential for Innovating Drug Discovery. (n.d.). Biosynth.

- Solid‐Phase Peptide Synthesis. (n.d.). ResearchGate.

- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). PubMed.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.

- Introduction: “Noncanonical Amino Acids”. (2025). Chemical Reviews - ACS Publications.

- Significance and challenge in nonnatural peptide synthesis and proposed solution.. (n.d.). ResearchGate.

- Introduction to Peptide Synthesis. (n.d.). PMC - NIH.

- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation.

- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.

- Solid-phase peptide synthesis. (2014). Digital CSIC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. addgene.org [addgene.org]

- 16. Expanding the genetic code: Strategies for noncanonical amino acid incorporation in biopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]

- 18. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 20. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to the Physicochemical Properties of N-Boc-3-ethyl L-Norvaline

Introduction: The Role of Non-Canonical Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and drug development, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for enhancing metabolic stability, modulating bioactivity, and refining pharmacokinetic profiles. N-Boc-3-ethyl L-Norvaline is a protected, chiral building block that offers unique steric properties due to the ethyl group at the 3-position. The tert-butyloxycarbonyl (Boc) protecting group renders the alpha-amino group inert to common coupling conditions, allowing for its strategic use in solid-phase or solution-phase peptide synthesis.

A thorough understanding of the physicochemical properties of this intermediate is not merely academic; it is a critical prerequisite for successful process development, analytical method design, and formulation. These properties govern the molecule's behavior in reaction solvents, its purification characteristics, and its ultimate contribution to the lipophilicity and acidity of a larger peptide sequence. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, grounded in established analytical principles and supported by detailed experimental protocols for its comprehensive characterization.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a derivative of the proteinogenic amino acid L-Norvaline, featuring both N-terminal protection and side-chain modification.

| Property | Value | Source |

| IUPAC Name | (2S)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | PubChem[1] |

| Synonyms | Boc-Diethylglycine, (S)-Boc-2-amino-3-ethyl-pentanoic acid | PubChem[1] |

| CAS Number | 35264-04-1 | PubChem[1] |

| Molecular Formula | C₁₂H₂₃NO₄ | PubChem[1] |

| Molecular Weight | 245.32 g/mol | PubChem[1] |

| Canonical SMILES | CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C | PubChem[1] |

| InChI Key | IWFUADFCRJVRNH-VIFPVBQESA-N | PubChem[1] |

Section 2: Key Physicochemical Parameters

While specific experimental data for this specialized reagent is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds. The following sections detail these properties and the scientific rationale behind them.

Physical State and Melting Point

This compound is expected to be a white to off-white crystalline solid or powder at standard temperature and pressure, a typical state for N-Boc protected amino acids.[2] An experimentally determined melting point is a crucial indicator of purity. While unavailable for this specific molecule, the melting point of the closely related Boc-L-norvaline (C₁₀H₁₉NO₄) is reported in the range of 45-58°C .[2] The addition of two carbons (from the extra ethyl group) would be expected to slightly increase the melting point due to increased van der Waals forces, but it should remain in a similar range. A sharp melting point range (e.g., 1-2°C) obtained experimentally would indicate high purity.

Solubility Profile

The solubility of a synthetic building block is a critical parameter for its handling, reaction setup, and purification. The structure of this compound contains both lipophilic and polar moieties, resulting in a predictable solubility pattern.

-

Lipophilic Character : The tert-butyl group and the 3-ethylpentyl side chain create a significant nonpolar surface area.

-

Polar Character : The carboxylic acid group provides a site for hydrogen bonding and potential salt formation.

This duality dictates that the compound will exhibit good solubility in common organic solvents such as methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.[3][4] Conversely, its solubility in water is expected to be low, though it will increase significantly in aqueous alkaline solutions (e.g., NaHCO₃, NaOH) where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.[5]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a vital parameter in drug development for predicting membrane permeability and oral bioavailability.[6]

The computed XLogP3 value for this compound is 2.6 .[1] This positive value indicates a preference for the lipophilic (octanol) phase over the aqueous phase, classifying it as a moderately lipophilic molecule. This is a direct consequence of the large, nonpolar Boc and ethyl groups, which outweigh the polarity of the single carboxylic acid. This property is fundamental to its chromatographic behavior, where it will be well-retained on reverse-phase columns.

Acidity (pKa)

The acidity of the molecule is almost exclusively determined by the carboxylic acid group. The Boc-protected amino group is a carbamate and is not basic under typical aqueous conditions. The pKa of the α-carboxyl group in most amino acids falls within the range of 2.0 to 2.4 .[7] The electron-withdrawing inductive effect of the adjacent α-amino group (even as a carbamate) stabilizes the carboxylate conjugate base, making it a stronger acid than a simple aliphatic carboxylic acid (pKa ≈ 4-5).[8][9] Therefore, the pKa of this compound can be confidently estimated to be approximately 2.2 ± 0.2 .

Section 3: Analytical Characterization Workflows

Verifying the identity, purity, and stereochemistry of this compound is essential before its use in synthesis. The following section provides field-proven, step-by-step protocols for this purpose.

Caption: High-level workflow for the analytical validation of this compound.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC separates compounds based on their hydrophobicity.[] Given the calculated LogP of 2.6, this compound will be well-retained on a nonpolar stationary phase (like C18) and can be eluted with a gradient of increasing organic solvent. This method is the gold standard for assessing the purity of N-Boc protected amino acids.[][12]

Experimental Protocol:

-

System Preparation: Use a standard HPLC system equipped with a UV detector, autosampler, and gradient pump.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Scientist's Note: TFA acts as an ion-pairing agent, sharpening peak shape by neutralizing residual silanol groups on the column and ensuring the carboxylic acid of the analyte is protonated.

-

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Injection Volume: 5-10 µL.

-

Detection: UV at 214 nm. The peptide bond and carbonyl groups absorb at this low wavelength.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-27 min: 95% B

-

27-28 min: 95% to 30% B

-